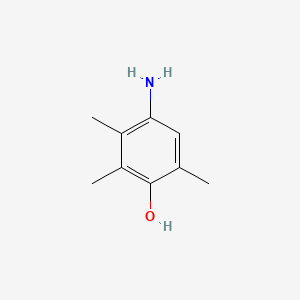

4-Amino-2,3,6-trimethylphenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIFWVTUTMBIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939242 | |

| Record name | 4-Amino-2,3,6-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17959-06-7 | |

| Record name | 4-Amino-2,3,6-trimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017959067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol,3,6-trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,3,6-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,3,6-trimethylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36C35R7BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Amino 2,3,6 Trimethylphenol

Established Synthetic Routes to 4-Amino-2,3,6-trimethylphenol and Precursors

The industrial production of 2,3,6-trimethylphenol (B1330405), the key starting material, is accomplished through the methylation of m-cresol (B1676322) using methanol (B129727) in the presence of a solid acid catalyst. wikipedia.org This process provides the necessary scaffold for the subsequent introduction of the amino group.

Nitration of Trimethylphenol Precursors and Subsequent Reduction Strategies

The conversion of 2,3,6-trimethylphenol to its 4-amino derivative is a two-step process: nitration followed by reduction. The directing effects of the hydroxyl and methyl groups on the aromatic ring guide the incoming nitro group predominantly to the position para to the hydroxyl group.

The nitration of phenols and their derivatives can be achieved using various nitrating agents. researchgate.net For instance, reactions with nitrogen dioxide in solvents like cyclohexane (B81311) or benzene (B151609) have been studied. researchgate.net Another common method involves the use of fuming nitric acid in acetic acid. researchgate.net The choice of solvent and reaction conditions can influence the product distribution and yield. For example, the nitration of 2,6-dichlorophenol (B41786) is effectively carried out by introducing an aqueous solution of nitric acid (10-70% concentration) to a solution of the phenol (B47542) in a water-immiscible, nonpolar aprotic solvent. google.com To facilitate the reaction, a small amount of sodium nitrite (B80452) or nitrous acid gas may be introduced. google.com

Table 1: Nitrating Agent Systems and Conditions

| Nitrating Agent | Solvent | Temperature | Additional Notes |

| Nitrogen Dioxide | Benzene, Cyclohexane | Not specified | Studied for various substituted phenols. researchgate.net |

| Fuming Nitric Acid | Acetic Acid | Not specified | A common laboratory and industrial method. researchgate.net |

| Aqueous Nitric Acid (10-70%) | Water-immiscible nonpolar aprotic solvent (e.g., carbon tetrachloride, toluene) | 40-120°C | Used for the nitration of 2,6-dichlorophenol. google.com |

Catalytic hydrogenation is a widely employed method for the reduction of nitrophenols to aminophenols. This process typically involves reacting the nitrophenol with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. google.com The reaction can be carried out in water or other suitable solvents. For example, p-nitrophenol can be hydrogenated to p-aminophenol using a 5% palladium on carbon catalyst in water containing sulfuric acid. google.com The reaction is typically exothermic and proceeds until the theoretical amount of hydrogen is consumed. google.com Another example involves the use of a supported nickel catalyst for the hydrogenation of p-nitrophenol in ethanol (B145695) at elevated temperature and pressure. google.com

Table 2: Catalytic Hydrogenation Parameters

| Nitro-compound | Catalyst | Solvent | Temperature | Pressure |

| p-Nitrophenol | 5% Palladium on Carbon | Water, Sulfuric Acid | Not specified, exothermic | 58.3 to 29.5 p.s.i.g. |

| p-Nitrophenol | Supported Nickel Catalyst | Ethanol | 60-95°C | 1.5-3.0 MPa |

Besides catalytic hydrogenation, other reducing agents can be employed to convert the nitro group to an amine. One such method involves the use of sodium hydrosulfite (sodium dithionite). In one documented synthesis, a crude nitrated trimethylphenol product was dissolved in boiling water, and the addition of sodium hydrosulfite resulted in the formation of the desired aminophenol, which separated from a tarry byproduct. sciencemadness.org

Amination of Halogenated Trimethylphenol Derivatives

While less common for the synthesis of this compound, the amination of halogenated aromatic compounds is a general strategy for introducing amino groups. This typically involves the reaction of an aryl halide with ammonia (B1221849) or an amine, often in the presence of a catalyst. The reaction proceeds via a nucleophilic aromatic substitution mechanism. For instance, the Gabriel synthesis utilizes phthalimide (B116566) as an ammonia surrogate to convert alkyl halides to primary amines. lumenlearning.com A more modern approach involves the use of sodium azide (B81097) to form an alkyl azide, which is then reduced to the primary amine. lumenlearning.com

Reactions Involving 2,3,6-Trimethylphenol with Ammonia or Amines

Direct reaction of phenols with ammonia or amines to produce aminophenols is generally not a favored synthetic route due to the low reactivity of the phenol ring towards nucleophilic attack. However, under specific conditions, such as high temperature and pressure, or with the use of specific catalysts, this transformation may be possible. It's more common for amines to react with activated carbonyl compounds, as seen in the synthesis of Schiff bases where 2,4,6-trimethylphenylamine is condensed with o-vanillin. nih.gov

Preparation via Phenol and Diethylaminopropyl Chloride Reactions

A known synthetic route to this compound involves the reaction of phenol with diethylaminopropyl chloride. This process is typically conducted in the presence of hydrogen chloride gas. The reaction facilitates the introduction of the aminopropyl group to the phenol backbone, which is subsequently converted to the final aminophenol product. This method is noted for its directness in creating the aminophenol structure from simple precursors.

Advanced Synthetic Approaches and Process Optimization

The synthesis of aminophenols, including this compound, is continuously evolving. Modern approaches focus on improving efficiency, selectivity, and the environmental profile of the reactions through green chemistry, advanced catalysis, and innovative reactor technology.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern chemical manufacturing to minimize environmental impact. acs.orgnih.gov Key principles relevant to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that minimize the generation of byproducts. nih.gov

Atom Economy: Maximizing the incorporation of all reactant materials into the final product. acs.org For example, the traditional synthesis of paracetamol (a related aminophenol) from p-aminophenol and acetic anhydride (B1165640) has a high atom economy, a desirable feature in green synthesis. researchgate.netuwaterloo.ca

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. skpharmteco.com Research into greener peptide synthesis, for instance, has highlighted effective alternatives to commonly used hazardous solvents like DMF and NMP, a principle that can be extended to aminophenol synthesis. skpharmteco.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption is a core goal. acs.org

Catalysis: Utilizing catalytic reagents over stoichiometric ones enhances reaction efficiency and reduces waste. acs.org

Reduce Derivatives: Avoiding unnecessary protection and deprotection steps simplifies processes and reduces reagent use and waste generation. acs.orgnih.gov

While specific green synthesis routes for this compound are not extensively documented in readily available literature, the synthesis of related compounds like paracetamol and 2-aminothiophene has seen significant research into greener methodologies, providing a roadmap for future work on this specific compound. nih.govyoutube.com

Catalytic Systems for Enhanced Selectivity and Yield in Aminophenol Synthesis

Catalysis is crucial for achieving high selectivity and yield in the synthesis of substituted phenols. For the production of trimethylphenols, which are precursors or structurally related to this compound, various catalytic systems have been developed.

One patented method for producing 2,3,6-trimethylphenol involves the methylation of meta-substituted phenolic materials using a novel catalyst composed of amorphous titanium in combination with magnesium oxide. google.com This system is reported to achieve high selectivity for the desired product. google.com Another approach for producing p-aminophenol (PAP) utilizes the catalytic hydrogenation of nitrobenzene (B124822), which is considered an environmentally friendly method. acs.org

The table below summarizes findings from a patented process for synthesizing 2,3,6-trimethylphenol from various feedstocks using a specialized catalyst.

| Feedstock | Methanol/Phenolic Mole Ratio | Temperature (°C) | LHSV¹ (h⁻¹) | Pressure (psig) | 2,3,6-Trimethylphenol in Product (%) |

| 2,3-Xylenol | 4:1 | 468 | 1.0 | 45 | High Percentage |

| 2,5-Xylenol | 4:1 | Not specified | 1.4 | 45 | Not specified |

| m-Cresol | 5:1 | Not specified | Not specified | 45 | Not specified |

| Mixed Phenolics | 3:1 | 468 | 1.4 | 45 | Not specified |

| m-p-Cresol Mix | 6:1 | 470 | 1.0 | 50 | Not specified |

¹LHSV = Liquid Hourly Space Velocity Data sourced from patent information which describes high selectivity but does not always provide specific percentages in the summary text. google.com

Titanium-mediated electrosynthesis has also been explored for producing aminophenols. For example, the electrochemical reduction of ortho-substituted nitrobenzenes can yield the corresponding aminophenols. acs.org These catalytic strategies highlight the importance of catalyst design in controlling reaction outcomes for substituted phenols and aminophenols.

Continuous Flow Synthesis Techniques and Reactor Design

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and higher productivity. mit.edu These techniques are being increasingly applied to the synthesis of active pharmaceutical ingredients and their intermediates.

A basic continuous flow system consists of pumps that move reactant solutions through reactor coils or microfluidic chips. mit.edu The residence time, which dictates the reaction time, is controlled by the flow rate and the reactor volume. mit.edu For more complex operations, advanced modules like static mixers, packed-bed reactors for heterogeneous catalysis, and in-line separators can be integrated. mit.edu

The synthesis of p-aminophenol from nitrobenzene has been successfully demonstrated in a continuous-flow process, reducing reaction times from hours to minutes and lowering the required concentration of acid catalyst. acs.org Similarly, the synthesis of other amino compounds, such as N-(3-Amino-4-methylphenyl)benzamide and Albuterol, has been optimized using continuous flow reactors, showcasing the versatility of this technology. aiche.org

Key components and parameters in a continuous flow setup include:

Reactors: Often made of polytetrafluoroethylene (PTFE) tubing or microfluidic chips. researchgate.net

Pumps: Syringe pumps or HPLC pumps provide precise control over flow rates. mit.eduresearchgate.net

Mixers: T-mixers are used to combine reactant streams before they enter the reactor. researchgate.net

Temperature Control: Reactor coils can be immersed in heated or cooled baths to maintain optimal reaction temperatures. mines.edu

Back Pressure Regulators: Used to maintain pressure in the system, which can be crucial for reactions involving gaseous reagents or for preventing solvent boiling. mit.edu

The development of automated plug flow reactors, sometimes built with 3D-printed components and controlled by software like LabVIEW, allows for the high-throughput synthesis of chemical libraries, which can accelerate the discovery of new synthetic routes and optimized reaction conditions. mines.edu

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic methods. The synthesis of aminophenols often involves classic organic reactions whose mechanisms provide insight into potential pathways for the formation of this compound.

For instance, the synthesis of acetaminophen (B1664979) from p-aminophenol involves the nucleophilic attack of the nitrogen atom of the amino group on the carbonyl carbon of acetic anhydride. researchgate.netaber.ac.uk This is a standard N-acylation reaction. If a synthesis of this compound were to start from a nitrophenol precursor, the reduction of the nitro group to an amine would be a key step. The catalytic hydrogenation of nitrobenzene to p-aminophenol, for example, proceeds through a phenylhydroxylamine intermediate, which then undergoes an acid-catalyzed Bamberger rearrangement. acs.org

In amination reactions, the mechanism can involve the in-situ formation of a reactive species. For example, the amination of chloroanilines in an acidic electrolyte is thought to proceed via the formation of an amino cation-radical from hydroxylamine, which is then attacked by the aromatic nucleophile. acs.org The chemisorption of inhibitor molecules containing nitrogen and oxygen atoms onto metal surfaces, a concept from corrosion science, also highlights the nucleophilic nature of these functional groups, which is central to their reactivity in synthesis. nih.gov

The synthesis of related compounds provides further mechanistic clues. The formation of a Schiff base from 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol involves the condensation of a primary amine with a carbonyl group, a well-understood reversible reaction. libretexts.org These established mechanisms for acylation, reduction, rearrangement, and condensation form the basis for understanding and designing synthetic routes to complex molecules like this compound.

Chemical Reactivity and Reaction Pathways of 4 Amino 2,3,6 Trimethylphenol

Oxidative Transformations of the Amino and Phenolic Functionalities

The electron-rich nature of the aromatic ring, enhanced by the strong activating effects of the amino and hydroxyl groups, makes 4-Amino-2,3,6-trimethylphenol readily susceptible to oxidation. The oxidation can proceed through several pathways, leading to a variety of products depending on the oxidant and reaction conditions.

Oxidation to Nitroso and Nitro Compounds

While direct oxidation of the amino group in this compound to its corresponding nitroso and nitro derivatives is a plausible transformation, specific literature detailing this reaction for this particular compound is scarce. However, based on the known reactivity of substituted anilines and aminophenols, this oxidation is an anticipated reaction pathway. The oxidation would likely proceed stepwise, with the initial formation of a nitroso intermediate, which can then be further oxidized to the nitro compound.

The presence of the hydroxyl group and three methyl groups on the aromatic ring will influence the reactivity of the amino group towards oxidation. The strong electron-donating character of the hydroxyl group increases the electron density at the amino group, potentially facilitating its oxidation. Conversely, the steric hindrance imposed by the ortho-methyl groups (at positions 2 and 6) might partially shield the amino group, potentially requiring stronger oxidizing agents or more forcing reaction conditions compared to less substituted anilines.

Table 1: Plausible Products of Amino Group Oxidation

| Starting Material | Oxidizing Agent | Plausible Product(s) |

| This compound | Mild Oxidant (e.g., Caro's acid) | 4-Nitroso-2,3,6-trimethylphenol |

| This compound | Strong Oxidant (e.g., peroxy acids) | 4-Nitro-2,3,6-trimethylphenol |

Mechanisms of Phenoxyl Radical Formation

The oxidation of phenolic compounds often proceeds via the formation of a phenoxyl radical. cdnsciencepub.comnih.govnist.govresearchgate.net In the case of this compound, one-electron oxidation would lead to the formation of a phenoxyl radical. This process can be initiated by various oxidants, including metal ions, enzymes, or other radical species. cdnsciencepub.comnih.gov

The initial step is the abstraction of the hydrogen atom from the phenolic hydroxyl group, generating the corresponding phenoxyl radical. The stability of this radical is a key factor in determining the subsequent reaction pathways. The presence of the three methyl groups and the amino group influences the stability and reactivity of this radical intermediate. The methyl groups, being electron-donating, can help to delocalize the unpaired electron, thus stabilizing the radical. The amino group, also electron-donating, further contributes to this stabilization through resonance. However, the amino group itself can also be a site of oxidation, leading to a complex interplay of radical species. The formation of phenoxyl radicals from phenols can be initiated by hydroxyl radicals, which can be generated, for example, by the reaction of phenol (B47542) with other radical species. acs.org

Oxidative Coupling Reactions and Dimerization Pathways

Phenoxyl radicals are known to undergo coupling reactions, leading to the formation of dimers and higher oligomers. nih.govnih.govescholarship.orgescholarship.orgresearchgate.net For this compound, the generated phenoxyl radical can couple in several ways. Due to the substitution pattern, C-C coupling at the positions ortho to the hydroxyl group is blocked. However, C-O and N-C coupling are possible pathways.

Oxidative coupling can lead to the formation of a variety of dimeric structures. For instance, two phenoxyl radicals could couple to form a C-O-C ether linkage or a C-C bond between the aromatic rings if sterically accessible. Given the presence of the amino group, it is also plausible that the phenoxyl radical could couple with another molecule of this compound at the amino nitrogen, leading to N-phenylated products. The exact nature of the dimeric products will be highly dependent on the reaction conditions, including the oxidant used and the solvent system. In some cases, oxidative coupling of aminophenols can lead to the formation of benzoxazoles through a biomimetic approach. nih.gov

Enzyme-Catalyzed Oxidative Processes (focus on chemical mechanism)

Enzymes such as laccases and tyrosinases are well-known to catalyze the oxidation of phenols and anilines. nih.govnih.govcapes.gov.br These enzymes typically contain copper centers that facilitate the one-electron oxidation of the substrate.

Laccase: Laccase would catalyze the oxidation of this compound by abstracting an electron to form a phenoxyl radical. nih.gov This radical can then undergo non-enzymatic reactions such as dimerization or polymerization, as described in the previous section. The presence of the amino group might also lead to the formation of quinone imine structures.

Tyrosinase: Tyrosinase can exhibit both monophenolase and diphenolase activity. nih.govcapes.gov.br In the case of this compound, which is a substituted p-aminophenol, tyrosinase would likely catalyze its oxidation to the corresponding p-quinone imine. nih.govacs.org The proposed mechanism involves the binding of the aminophenol to the dicopper center of the enzyme, followed by an internal electron transfer to yield the quinone imine and the reduced form of the enzyme. nih.gov The quinone imine is a highly reactive intermediate that can undergo further reactions, such as hydrolysis to the corresponding quinone and ammonia (B1221849), or nucleophilic attack by other species present in the reaction mixture. nih.govacs.org The oxidation of 2-aminophenols by tyrosinase has been shown to proceed via an o-quinone imine intermediate. nih.gov

The peroxidase-catalyzed oxidation of aminophenols is also a relevant pathway. For example, horseradish peroxidase can catalyze the oxidation of aminophenols in the presence of hydrogen peroxide, leading to the formation of phenoxyl radicals and subsequent products. nih.gov

Oxidation with Metal Complexes (e.g., Fe(III) aquacomplexes, copper(II) systems)

Transition metal complexes are effective catalysts for the oxidation of phenolic compounds.

Fe(III) Aquacomplexes: While specific studies on this compound are not readily available, the oxidation of the related 2,4,6-trimethylphenol (B147578) by Fe(III) aquacomplexes has been reported. This reaction proceeds via the formation of a phenoxyl radical. The presence of an amino group in the para position is expected to significantly influence the reaction pathway. The amino group can coordinate to the Fe(III) center, potentially facilitating the electron transfer process. The oxidation of o- and p-aminophenols by Fe(III) has been shown to lead to oxidative oligomerization. nih.gov

Copper(II) Systems: Copper(II) complexes are widely used as catalysts for the oxidation of phenols and aminophenols. rsc.orgiitkgp.ac.inrsc.orgresearchgate.net The oxidation of p-aminophenols with Cu(II) catalysts can lead to the formation of quinone imines. rsc.org A plausible mechanism involves the formation of a copper-phenolate complex, followed by an intramolecular electron transfer to generate a phenoxyl radical and a Cu(I) species. The phenoxyl radical can then be further oxidized or undergo coupling reactions. The catalytic cycle is completed by the reoxidation of Cu(I) to Cu(II) by an external oxidant, often molecular oxygen. The specific ligands coordinated to the copper center play a crucial role in tuning the reactivity and selectivity of the catalyst. iitkgp.ac.inrsc.org

Reductive Reactions and Functional Group Interconversions

The primary reductive transformation of relevance to this compound involves the reduction of its corresponding nitro derivative, 4-Nitro-2,3,6-trimethylphenol. This reaction represents a key step in the synthesis of the title compound.

The reduction of the nitro group to an amino group can be achieved using a variety of reducing agents. mdpi.combibliomed.orgchemijournal.comresearchgate.net Common methods include catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), or the use of metal/acid combinations such as tin and hydrochloric acid (Sn/HCl) or iron and acetic acid (Fe/CH3COOH). The choice of reducing agent can be critical to avoid the reduction of other functional groups if present.

Furthermore, the quinone imine, which can be formed through oxidation of this compound, can be reduced back to the aminophenol. nih.govacs.org This redox cycling between the aminophenol and the quinone imine is a characteristic feature of p-aminophenols. The reduction of quinones to hydroquinones is also a well-established reaction.

Table 2: Common Reductive Transformations

| Starting Material | Reducing Agent | Product |

| 4-Nitro-2,3,6-trimethylphenol | H2, Pd/C | This compound |

| 4-Nitro-2,3,6-trimethylphenol | Sn/HCl | This compound |

| 2,3,6-Trimethyl-p-benzoquinone imine | NaBH4 | This compound |

| 2,3,5-Trimethyl-p-benzoquinone | NaBH4 | 2,3,5-Trimethylhydroquinone |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of this compound is governed by the interplay of its functional groups—the phenolic hydroxyl, the amino group, and the three methyl substituents—with the aromatic ring. These substituents influence both reactions at the functional groups and substitutions on the aromatic ring itself.

The phenolic hydroxyl group of this compound can undergo substitution reactions such as esterification and etherification.

Esterification: The formation of esters from phenols can be achieved by reacting them with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. While the direct esterification with a carboxylic acid is possible, it is often an equilibrium-limited process. More efficient methods involve the use of more reactive acylating agents. The aminolysis of esters, which is the reaction of an ester with an amine, is generally not an efficient method for preparing amides due to the poor leaving group nature of the alkoxy group. chemistrysteps.com The presence of the amino group in this compound might lead to competitive N-acylation, and protection of the amino group may be necessary for selective O-acylation.

Etherification: The synthesis of aryl ethers from phenols, known as the Williamson ether synthesis, involves the reaction of a phenoxide ion with an alkyl halide. The phenolic proton of this compound is acidic and can be removed by a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide can then react with an alkyl halide to form an ether. ambeed.com For sterically hindered phenols, such as this compound with methyl groups ortho to the hydroxyl group, the reaction rate of etherification might be reduced. organic-chemistry.org However, methods for the etherification of sterically demanding phenols have been developed. organic-chemistry.org For instance, the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol (B145695) has been reported for the chemoselective conversion of benzyl (B1604629) alcohols to their ethers in the presence of phenolic hydroxyl groups. organic-chemistry.org

A summary of potential substitution reactions at the phenolic hydroxyl group is presented in the table below.

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl chloride, Acid anhydride (B1165640) | Phenolic ester |

| Etherification | Alkyl halide, Base | Phenolic ether |

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of the strongly activating hydroxyl and amino groups, as well as the weakly activating methyl groups. chemistrysteps.comlibretexts.orglumenlearning.combyjus.com

Electrophilic Aromatic Substitution: The hydroxyl and amino groups are powerful ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. chemistrysteps.comlibretexts.orgbyjus.comyoutube.com The methyl groups are also ortho-, para-directing through an inductive effect. In this compound, the positions ortho (C3, C5) and para (C-H at C5 is the only available position) to the hydroxyl group, and ortho (C3, C5) to the amino group are all substituted with methyl groups except for the C5 position. Therefore, any electrophilic substitution would be strongly directed to the single available position on the ring, which is C5. Due to the high degree of activation, reactions such as halogenation may proceed even without a Lewis acid catalyst. byjus.comlibretexts.org For example, bromination of phenols can lead to polybrominated products readily. byjus.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to make it susceptible to attack by a nucleophile. masterorganicchemistry.comlibretexts.org The aromatic ring of this compound is electron-rich due to the presence of multiple electron-donating groups (hydroxyl, amino, and methyl groups), making it deactivated towards NAS under standard conditions. masterorganicchemistry.com For NAS to occur on such an electron-rich ring, specialized conditions, such as the use of arenophilic π-acid catalysts, might be necessary to activate the ring towards nucleophilic attack. acs.org

The directing effects of the substituents on the aromatic ring of this compound are summarized below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C1 | Strongly Activating | Ortho, Para |

| -NH₂ | C4 | Strongly Activating | Ortho, Para |

| -CH₃ | C2, C3, C6 | Weakly Activating | Ortho, Para |

Electrochemical Behavior and Redox Potentials

The electrochemical properties of this compound are determined by the presence of the electroactive amino and hydroxyl groups on the aromatic ring.

Aminophenols are known to undergo electrochemical oxidation at an anode. ustc.edu.cn The oxidation process can be complex as both the amino and hydroxyl groups are oxidizable. The initial step in the anodic oxidation of p-aminophenol is a two-electron, two-proton process that leads to the formation of a p-quinoneimine species. researchgate.net This intermediate can be unstable and may undergo subsequent reactions, such as hydrolysis to form p-benzoquinone, or polymerization. researchgate.netijnc.irnih.gov The electrochemical oxidation of some aminophenols has been shown to be irreversible or quasi-reversible, depending on the specific compound and the experimental conditions. ijnc.irsciepub.com

The cathodic processes for aminophenols typically involve the reduction of the oxidized species. For instance, the p-quinoneimine formed during the anodic scan can be reduced back to the aminophenol in a cathodic peak. researchgate.net If hydrolysis occurs, a cathodic peak corresponding to the reduction of p-benzoquinone may also be observed. researchgate.net

Substituents on the aromatic ring have a significant impact on the redox potential of aminophenols. Electron-donating groups, such as the methyl groups in this compound, generally lower the oxidation potential, making the compound easier to oxidize compared to the unsubstituted p-aminophenol. rsc.org This is due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the aromatic ring and stabilizes the resulting cation radical. acs.orglibretexts.org

The effect of multiple substituents on the redox potential can often be predicted by considering the additive effects of each substituent. acs.org The presence of three electron-donating methyl groups in this compound is expected to significantly lower its oxidation potential relative to p-aminophenol. Conversely, electron-withdrawing groups would increase the redox potential. ntu.edu.tw

The table below shows a comparison of oxidation potentials for phenol and some of its methylated derivatives, illustrating the effect of methyl substitution.

| Compound | Epa (V vs SHE) |

| Phenol | 0.997 |

| 2-Methylphenol | 0.887 |

| 4-Methylphenol | 0.887 |

| 2,6-Dimethylphenol | 0.807 |

| Data sourced from a study on substituted phenols. rsc.org |

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior of compounds like this compound. sciepub.com A typical cyclic voltammogram for a p-aminophenol derivative shows an anodic peak (oxidation) on the forward scan and a cathodic peak (reduction) on the reverse scan. researchgate.netresearchgate.net

For this compound, the CV would be expected to show an anodic peak corresponding to its oxidation to the corresponding quinoneimine. The potential at which this peak appears would be influenced by the electron-donating methyl groups, likely occurring at a lower potential than for p-aminophenol. The reversibility of the redox process can be assessed by the ratio of the cathodic to anodic peak currents (Ipc/Ipa) and the separation between the peak potentials (ΔEp). A reversible one-electron process would ideally have an Ipc/Ipa ratio of 1 and a ΔEp of about 59 mV. Deviations from these values can indicate quasi-reversible or irreversible behavior, often due to follow-up chemical reactions of the electrochemically generated species. sciepub.com

The scan rate in a CV experiment can provide further insights into the reaction mechanism. For a simple reversible redox couple, the peak current is proportional to the square root of the scan rate. Deviations from this relationship can suggest complications such as adsorption of reactants or products on the electrode surface or coupled chemical reactions. researchgate.net

Below is a table with representative electrochemical data for p-aminophenol, which serves as a reference for understanding the expected electrochemical behavior of this compound.

| Compound | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Notes |

| p-Aminophenol | Varies with pH and electrode | Varies with pH and electrode | Oxidation to p-quinoneimine, which can hydrolyze. |

| The exact potentials are highly dependent on experimental conditions such as pH, solvent, and electrode material. ustc.edu.cnresearchgate.net |

Interactions with Metal Ions and Complex Formation

Extensive searches of available scientific literature and chemical databases did not yield specific research findings on the interactions of this compound with metal ions or the formation of corresponding metal complexes. While the presence of both an amino group and a hydroxyl group on the aromatic ring suggests potential for chelation and coordination with metal ions, no studies detailing these specific reactions, the resulting complex structures, or their properties have been found in the public domain.

The general reactivity of aminophenol compounds suggests that this compound could potentially act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group. The steric hindrance from the three methyl groups on the aromatic ring might influence its coordination behavior and the stability of any potential metal complexes. However, without experimental data, any discussion of its specific reactivity with metal ions remains speculative.

Further experimental investigation is required to determine the coordination chemistry of this compound, including which metal ions it may form complexes with, the stoichiometry and stability of these complexes, and their structural and electronic properties.

Due to the lack of available data, a data table on the interactions with metal ions and complex formation cannot be generated.

Derivatives of 4 Amino 2,3,6 Trimethylphenol: Synthesis and Reactivity

Design and Synthesis of Novel Derivatives

The synthesis of new derivatives from 4-Amino-2,3,6-trimethylphenol can be strategically approached by targeting its primary functional groups—the aromatic amino group and the phenolic hydroxyl group—or by introducing additional substituents to the aromatic ring.

Modification at the Aromatic Amino Group

The amino group in this compound is a key site for derivatization, allowing for the formation of a wide array of compounds, most notably Schiff bases.

Schiff Base Formation:

The condensation reaction between the primary amino group of this compound and various aldehydes or ketones is a principal method for synthesizing novel derivatives. This reaction typically proceeds by refluxing equimolar amounts of the aminophenol and the carbonyl compound in a suitable solvent, such as ethanol (B145695). The resulting imine, or Schiff base, derivatives are of significant interest in coordination chemistry and material science.

A general scheme for this reaction is the condensation of this compound with a substituted aldehyde (R-CHO) to yield the corresponding Schiff base. This reaction is analogous to the synthesis of a Schiff base from 2,4,6-trimethylphenylamine and vanillin, which is achieved by refluxing the reactants in ethanol for 24 hours. nih.gov Similarly, Schiff bases of 4-aminoantipyrine (B1666024) have been synthesized by reacting it with substituted cinnamaldehydes in refluxing ethanol. mdpi.com

Interactive Table: Examples of Aldehydes for Schiff Base Formation

| Aldehyde | Resulting Schiff Base General Structure | Potential Applications |

| Salicylaldehyde | N-(salicylidene)-4-amino-2,3,6-trimethylphenol | Ligands for metal complexes |

| Vanillin | N-(vanillylidene)-4-amino-2,3,6-trimethylphenol | Fluorescent probes |

| Cinnamaldehyde | N-(cinnamylidene)-4-amino-2,3,6-trimethylphenol | Antimicrobial agents |

Modification at the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another avenue for creating derivatives through reactions like etherification and esterification.

Etherification:

The synthesis of ether derivatives can be accomplished via the Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group with a strong base, such as sodium hydride, to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide to form the corresponding ether. The choice of the alkyl halide determines the nature of the ether side chain.

Esterification:

Ester derivatives can be prepared by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction, known as acylation, results in the formation of a phenolic ester. The properties of the resulting ester can be tuned by varying the acylating agent.

Interactive Table: Reagents for Hydroxyl Group Modification

| Reaction Type | Reagent | Product Type |

| Etherification | Methyl iodide | Methyl ether |

| Etherification | Benzyl (B1604629) bromide | Benzyl ether |

| Esterification | Acetyl chloride | Acetate ester |

| Esterification | Benzoyl chloride | Benzoate ester |

Ring Substitutions and Structural Analogues

The introduction of additional functional groups onto the aromatic ring of this compound can lead to the synthesis of structural analogues with altered chemical properties.

Halogenation:

The aromatic ring can be halogenated to introduce chloro, bromo, or iodo substituents. The positions of these new substituents will be directed by the existing amino and hydroxyl groups. A relevant example is a patented process for the preparation of halogenated 4-aminophenols, which could be adapted for this compound. google.com This process might involve direct halogenation using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

The synthesis of related trimethylphenols, such as 2,3,6-trimethylphenol (B1330405), often starts from m-cresol (B1676322), which is methylated. wikipedia.org A similar strategy could be envisioned for creating substituted analogues of this compound by starting with appropriately substituted cresols.

Structure-Reactivity Relationships of Synthesized Derivatives

The reactivity of the synthesized derivatives is intrinsically linked to their molecular structure. Modifications at the amino and hydroxyl groups, as well as substitutions on the aromatic ring, can significantly influence the electronic and steric properties of the molecule, thereby altering its reactivity.

For instance, the formation of a Schiff base at the amino group introduces an imine bond (-C=N-). The electron-withdrawing or electron-donating nature of the substituent on the aldehyde or ketone used in the condensation will affect the electron density of the entire conjugated system. This, in turn, can influence the reactivity of the phenolic hydroxyl group and the aromatic ring.

Similarly, converting the phenolic hydroxyl group into an ether or an ester will change its electronic influence on the aromatic ring. An ether group is electron-donating, which would activate the ring towards electrophilic substitution. Conversely, an ester group is electron-withdrawing, which would deactivate the ring.

The introduction of halogen atoms onto the aromatic ring will also have a pronounced effect on reactivity. Halogens are electron-withdrawing through the inductive effect but can be electron-donating through resonance. This dual nature can lead to complex effects on the reactivity of the other functional groups.

Mechanistic Studies of Derivative Transformations

The transformations of this compound derivatives are governed by well-established reaction mechanisms.

The formation of Schiff bases proceeds through a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the final imine product. The rate-determining step is typically the dehydration of the carbinolamine.

Etherification via the Williamson synthesis is a classic example of an SN2 reaction. The phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The reaction is most efficient with primary alkyl halides due to less steric hindrance.

Esterification with acyl chlorides or anhydrides is a nucleophilic acyl substitution reaction. The phenolic hydroxyl group attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. The subsequent elimination of the leaving group (chloride or carboxylate) yields the ester.

Understanding these mechanisms is crucial for optimizing reaction conditions and for predicting the outcome of new synthetic transformations involving derivatives of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman) and Band Assignment

The analysis of related aminophenol and trimethylphenol derivatives suggests that the spectra would be characterized by specific bands corresponding to:

O-H stretching: A broad band in the high-frequency region of the IR spectrum, typically around 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group.

N-H stretching: One or two sharp bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region, arising from the methyl groups and the aromatic ring.

C=C stretching: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-N stretching: This vibration is expected in the 1250-1350 cm⁻¹ range.

C-O stretching: A strong band in the 1000-1260 cm⁻¹ region is characteristic of the phenolic C-O bond.

N-H bending: These vibrations are typically observed around 1600 cm⁻¹.

O-H bending: In-plane and out-of-plane bending vibrations of the hydroxyl group would also be present.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are a powerful tool for assigning these vibrational bands with high accuracy. nih.gov By comparing the calculated frequencies with experimental data from FT-IR and FT-Raman spectroscopy, a detailed and reliable assignment of the fundamental vibrational modes can be achieved. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like 4-Amino-2,3,6-trimethylphenol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

While a complete experimental NMR dataset for this compound is not explicitly detailed in the search results, data for related trimethylphenols and aminophenols allow for a confident prediction of the expected spectral features. rsc.orgchemicalbook.comchemicalbook.comspectrabase.com

Predicted ¹H NMR Spectrum:

A singlet for the aromatic proton.

Separate singlets for the three methyl groups, with their chemical shifts influenced by their position relative to the amino and hydroxyl groups.

A broad singlet for the two protons of the amino group (NH₂).

A singlet for the phenolic hydroxyl proton (OH).

Predicted ¹³C NMR Spectrum:

Signals for the six aromatic carbons, with their chemical shifts determined by the attached substituents. The carbons bearing the amino and hydroxyl groups would show distinct shifts compared to the others.

Signals for the three methyl carbons.

The exact chemical shifts would need to be determined experimentally and would be influenced by the solvent used. rsc.org

Mass Spectrometry (Liquid Chromatography-Tandem Mass Spectrometry, LC-MS/MS) for Reaction Monitoring and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing complex mixtures, making it ideal for monitoring chemical reactions and identifying metabolites of this compound. nih.govub.edu

In a typical LC-MS/MS workflow, the sample is first separated by liquid chromatography, and then the eluted compounds are ionized and analyzed by two mass spectrometers in series. This allows for both the determination of the molecular weight of the parent ion and the identification of its fragments, providing structural information. lcms.cz

This technique would be invaluable for:

Reaction Monitoring: Tracking the consumption of reactants and the formation of this compound in real-time.

Metabolite Identification: Identifying the products of its metabolism in biological systems or its degradation products in environmental samples. The high resolution and accuracy of modern mass spectrometers enable the confident identification of unknown compounds. ub.edu

While specific LC-MS/MS studies on this compound were not found, the general applicability of the technique to phenolic compounds is well-established. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to detect and characterize species with unpaired electrons, such as free radicals. In the context of this compound, EPR could be employed to study the formation of radical intermediates during oxidation reactions.

Phenolic compounds, including those with amino substituents, can be oxidized to form phenoxyl radicals. The hyperfine structure of the EPR spectrum of such a radical would provide detailed information about the distribution of the unpaired electron spin density over the molecule, offering insights into its electronic structure and reactivity. researchgate.net While no specific EPR studies on this compound were identified, the technique's utility for studying radicals of similar compounds is documented. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would be characterized by absorption bands corresponding to π → π* transitions within the aromatic ring.

The positions and intensities of these absorption maxima are influenced by the substituents on the phenol (B47542) ring. researchgate.net The amino and methyl groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phenol.

UV-Vis spectroscopy is also a powerful tool for studying reaction kinetics. researchgate.net By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction involving this compound can be determined. While a specific UV-Vis spectrum for this compound is not available in the provided results, data for other substituted phenols can provide a general idea of the expected spectral region of absorption. researchgate.netscience-softcon.de

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability and Phase Behavior

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal its decomposition temperature and provide information about its thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the melting point, boiling point, and any phase transitions of the compound.

While specific TGA or DSC data for this compound were not found, information for related compounds like 2,4,6-trimethylphenol (B147578) is available and can offer some comparative insights. nist.gov

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is widely used for purity assessment and quantitative analysis.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound could potentially be analyzed by GC, possibly after derivatization to increase its volatility. nist.gov

The choice of the specific chromatographic method, including the column and mobile phase, would depend on the properties of the compound and the matrix in which it is present. These techniques are crucial for ensuring the quality and purity of the compound for any subsequent use.

Theoretical Chemistry and Computational Studies of 4 Amino 2,3,6 Trimethylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which to view molecular structure, stability, and reactivity. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic landscape. For a substituted phenol (B47542) like 4-Amino-2,3,6-trimethylphenol, these calculations are particularly useful for dissecting the electronic contributions of the various functional groups—the hydroxyl, amino, and methyl groups—on the benzene (B151609) ring.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-to-large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. irjweb.com A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation, also known as the ground state structure. researchgate.net

For this compound, a geometry optimization would be performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d) or larger, to accurately model the system. irjweb.comresearchgate.net The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is widely used for its reliability in predicting molecular geometries and energies. irjweb.comyoutube.com The optimization process yields key structural parameters. While specific computational studies providing a complete set of optimized geometrical parameters for this compound are not prevalent in publicly accessible literature, the expected outcomes would define the precise bond lengths, bond angles, and dihedral angles of the molecule's minimum energy structure. This optimized geometry is the essential starting point for all other computational analyses. youtube.com

Table 1: Representative Predicted Geometrical Parameters for Phenolic Compounds from DFT Calculations (Note: This table is illustrative of typical data obtained from DFT calculations for phenolic compounds, as specific data for this compound is not available in the cited literature.)

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-O Bond Length | ~1.36 Å | The length of the covalent bond between the aromatic carbon and the hydroxyl oxygen. |

| O-H Bond Length | ~0.96 Å | The length of the covalent bond within the hydroxyl group. |

| C-N Bond Length | ~1.40 Å | The length of the covalent bond between the aromatic carbon and the amino nitrogen. |

| C-C-O Bond Angle | ~120° | The angle formed by two adjacent aromatic carbons and the hydroxyl oxygen. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. While highly accurate, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are computationally more demanding than DFT, especially for larger molecules. irjweb.com They are often used as benchmarks to validate the results from less expensive methods like DFT. For a molecule the size of this compound, DFT is generally the method of choice for routine calculations, while ab initio methods might be employed to obtain highly accurate energetic parameters for specific aspects, such as reaction barriers or bond energies. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. growingscience.com It is calculated from the total electron density and provides a color-coded guide to the electrostatic potential on the molecule's surface. The MEP map is instrumental in predicting a molecule's reactivity, particularly its sites for electrophilic and nucleophilic attack. growingscience.com

Different colors on the MEP map signify different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would reveal the most negative potential (red) localized around the oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively. These sites represent the primary centers for interaction with electrophiles or for hydrogen bonding. The most positive potential (blue) would be concentrated on the hydrogen atoms of the hydroxyl and amino groups, identifying them as the most acidic protons and likely sites for nucleophilic attack. growingscience.com

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. researchgate.netsigmaaldrich.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests high chemical reactivity and a greater propensity to undergo chemical reactions. researchgate.net

In this compound, the HOMO is expected to be delocalized over the electron-rich aromatic ring, with significant contributions from the p-orbitals of the electron-donating amino and hydroxyl groups. The LUMO would likely be an antibonding π* orbital of the aromatic system. DFT calculations are commonly used to compute the energies of these orbitals. youtube.com

Table 2: Key Quantum Chemical Descriptors from FMO Analysis (Note: The values in this table are illustrative, based on typical results for substituted phenols, as specific calculated values for this compound were not found in the cited literature.)

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

Bond Dissociation Enthalpies (BDEs) and Radical Stabilization Energies

Bond Dissociation Enthalpy (BDE) is the enthalpy change required to homolytically cleave a specific bond, producing two radical fragments. It is a direct measure of bond strength and is crucial for predicting the antioxidant activity of phenolic compounds. A lower BDE for an X-H bond indicates that the hydrogen atom can be more easily donated to a free radical, which is the primary mechanism of action for many antioxidants (a process called Hydrogen Atom Transfer, or HAT). sigmaaldrich.com

For this compound, the two most relevant BDEs are for the O-H bond of the hydroxyl group and the N-H bonds of the amino group.

O-H BDE: The antioxidant activity of phenols is primarily attributed to the ease of hydrogen atom donation from the hydroxyl group. The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The electron-donating methyl groups on the ring further stabilize this radical, lowering the O-H BDE. A study on the closely related compound 2,4,6-trimethylphenol (B147578) reported a gas-phase O-H BDE of 361 ± 4 kJ/mol.

N-H BDE: The amino group can also participate in radical scavenging. However, the N-H bond is generally stronger than the phenolic O-H bond. The stability of the resulting aminyl radical also plays a role, but the phenoxyl radical is typically more stable due to the greater electronegativity of oxygen.

The stability of the radical formed after hydrogen donation is a key factor. Radical Stabilization Energy (RSE) quantifies this stability. The extensive delocalization of the unpaired electron in the phenoxyl radical of this compound, enhanced by the methyl and amino substituents, leads to a significant RSE, making the parent molecule an effective hydrogen atom donor.

Table 3: Experimental Bond Dissociation Enthalpy for a Related Phenol

| Compound | Bond | BDE (kJ/mol) | Source |

|---|

Prediction of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out entire reaction pathways, identify transition states, and calculate activation energies. nih.gov For this compound, a key application is modeling its antioxidant activity.

The primary mechanism by which phenolic antioxidants neutralize free radicals (R•) is through Hydrogen Atom Transfer (HAT): ArOH + R• → ArO• + RH

Computational studies can model this process by:

Optimizing the geometries of the reactant (phenol), the free radical, the transition state, and the products (phenoxyl radical and the neutralized species).

Calculating the activation energy (Ea) , which is the energy barrier of the transition state. A lower activation energy indicates a faster reaction.

Calculating the reaction enthalpy (ΔH) by comparing the energies of the products and reactants. A more exothermic reaction (more negative ΔH) is more thermodynamically favorable.

Studies on similar phenolic antioxidants have consistently shown that the HAT mechanism is a preferred pathway, especially in non-polar environments. sigmaaldrich.com The relatively low O-H BDE calculated for related trimethylphenols supports the feasibility of this mechanism for this compound, suggesting it can act as an efficient radical scavenger. sigmaaldrich.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational methodology aimed at correlating the structural or physicochemical features of molecules with their macroscopic properties. nih.govmdpi.com These models provide a means to predict the properties of compounds, even before synthesis, based solely on their molecular structure. nih.gov For this compound, a QSPR model would be developed to predict various chemical properties by establishing a mathematical relationship between calculated molecular descriptors and experimentally determined properties.

The process begins with the generation of a dataset of molecules structurally related to this compound. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Constitutional (1D) Descriptors: Based on the molecular formula, such as molecular weight, atom counts, etc.

Topological (2D) Descriptors: Derived from the 2D representation of the molecule, describing atomic connectivity, branching, and shape.

Geometrical (3D) Descriptors: Requiring the 3D coordinates of the atoms, such as molecular surface area and volume.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these include properties like dipole moment, frontier molecular orbital energies (HOMO/LUMO), and atomic charges.

Once the descriptors are calculated for a series of compounds, a mathematical model is constructed using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. researchgate.netnih.gov This model takes the form of an equation that relates the descriptors (the independent variables) to a specific property (the dependent variable), such as boiling point, solubility, or antioxidant activity. The goal is to create a statistically robust model that can accurately predict the property of interest for new, untested compounds like this compound. nih.gov

The applicability domain of the model must also be defined to ensure that predictions are reliable and made only for compounds that are similar to those used in the training set. mdpi.com

Table 1: Hypothetical QSPR Data for Predicting Antioxidant Activity of Phenolic Compounds This interactive table illustrates the type of data used in a QSPR study. You can sort the data by clicking on the headers to see how different structural descriptors might correlate with the predicted property.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Antioxidant Activity (IC₅₀, µM) |

| Phenol | 94.11 | 1.48 | 20.23 | 85.2 |

| 4-Aminophenol (B1666318) | 109.13 | 0.04 | 46.25 | 45.7 |

| 2,4,6-Trimethylphenol | 136.19 | 2.69 | 20.23 | 33.1 |

| This compound | 151.22 | 1.85 | 46.25 | 21.5 |

| 4-Methoxyphenol | 124.14 | 1.34 | 29.46 | 55.9 |

| 4-Nitrophenol | 139.11 | 1.91 | 65.91 | 102.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Solvent Effects on Molecular Properties and Reactivity (e.g., Polarizable Continuum Model)

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.org Theoretical and computational chemistry provide tools to study these solvent effects, with the Polarizable Continuum Model (PCM) being one of the most widely used methods. wikipedia.orgnumberanalytics.com PCM simulates the solvent as a continuous medium characterized by its dielectric constant, rather than modeling individual solvent molecules, which makes the calculations computationally feasible. wikipedia.org

In the context of this compound, PCM would be used to investigate how different solvents alter its molecular properties and reactivity. The solute molecule (this compound) is placed in a cavity within the solvent continuum. numberanalytics.com The solute's charge distribution polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is calculated self-consistently with the solute's electronic structure, typically using quantum mechanical methods like Density Functional Theory (DFT). wikipedia.org

This approach allows for the calculation of various properties in different solvents, including:

Solvation Free Energy: The energy change associated with transferring the molecule from the gas phase to the solvent.

Molecular Geometry: Solvents can cause slight changes in bond lengths and angles.

Electronic Properties: The dipole moment, polarizability, and frontier molecular orbital energies can be significantly altered by the solvent's polarity.

Reactivity: The energy barriers of reactions, such as the proton transfer from the hydroxyl group or the oxidation of the amino group, are often solvent-dependent. The relative stabilization of reactants, transition states, and products by the solvent can change reaction rates and mechanisms. rsc.org For phenols, reactions can proceed via hydrogen atom transfer (HAT) or sequential proton-loss electron transfer (SPLET), with the dominant pathway often dictated by the solvent's properties. researchgate.net

PCM calculations are available in several quantum chemistry software packages, such as Gaussian and GAMESS. wikipedia.orgresearchgate.net Different variations of PCM exist, including the Integral Equation Formalism (IEF-PCM) and the Conductor-like PCM (C-PCM). wikipedia.org

Table 2: Predicted Solvent Effects on Properties of this compound using a Hypothetical PCM Calculation This interactive table shows how key properties of this compound might be predicted to change in solvents of varying polarity.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted Solvation Free Energy (kcal/mol) | Predicted HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 2.15 | 0.00 | 5.80 |

| Cyclohexane (B81311) | 2.02 | 2.78 | -4.50 | 5.75 |

| Benzene | 2.28 | 2.85 | -4.85 | 5.72 |

| Acetone | 20.7 | 4.15 | -9.80 | 5.51 |

| Methanol (B129727) | 32.7 | 4.50 | -10.50 | 5.46 |

| Water | 78.4 | 4.75 | -11.20 | 5.42 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of solvent effects.

Environmental Chemical Studies of 4 Amino 2,3,6 Trimethylphenol

Biotransformation and Microbial Degradation Studies in Soil and Water Systems

The fate of 4-Amino-2,3,6-trimethylphenol in soil and aquatic environments is heavily dependent on the activity of microbial communities. Microorganisms can use such compounds as a source of carbon, nitrogen, and energy, transforming them into simpler, less harmful substances.

Identification of Microbial Metabolites and Degradation Intermediates

Direct metabolic pathways for this compound are not well-documented. However, by examining the degradation of analogous compounds like other aminophenols and substituted phenols, a probable degradation sequence can be proposed. nih.gov

The initial steps in the microbial degradation of aromatic compounds often involve oxidation of the ring. For this compound, this would likely be initiated by monooxygenase or dioxygenase enzymes. A common strategy in bacteria is the hydroxylation of the aromatic ring to form a catechol or a substituted catechol derivative.

A plausible pathway could involve:

Initial Oxidation: An initial enzymatic attack could lead to the formation of a dihydroxy derivative, such as a trimethyl-aminocatechol.

Deamination: The amino group could be removed, releasing ammonia (B1221849) (which can be used as a nitrogen source by the microorganisms) and forming a trimethyl-hydroquinone or a similar dihydroxylated intermediate. researchgate.net

Ring Cleavage: The resulting dihydroxyaromatic intermediate is then susceptible to ring cleavage by dioxygenase enzymes. This can occur via an ortho- or meta-cleavage pathway, breaking the aromatic ring and forming aliphatic acids.

Further Metabolism: These aliphatic intermediates, such as muconic acid or hydroxymuconic semialdehyde derivatives, are then funneled into central metabolic pathways like the Krebs cycle, where they are completely mineralized. researchgate.net

Studies on other aminophenols have shown that N-acetylation can also be an initial transformation step, which may alter the subsequent degradation pathway. nih.gov The ultimate products of complete aerobic degradation are carbon dioxide, water, and inorganic nitrogen (as ammonium (B1175870) or nitrate). researchgate.net

Table 1: Potential Microbial Degradation Intermediates of this compound

Enzymatic Systems Involved in Environmental Degradation Processes

The biodegradation of phenolic compounds is mediated by a variety of microbial enzymes, primarily oxidoreductases. mdpi.com These enzymes catalyze the transfer of electrons from the phenolic substrate to an acceptor molecule, such as oxygen.

Key enzymatic systems likely involved in the degradation of this compound include:

Peroxidases: Enzymes like horseradish peroxidase and soybean peroxidase catalyze the oxidation of phenols in the presence of hydrogen peroxide. mdpi.comnih.gov The reaction mechanism involves the formation of a phenoxy radical from the phenolic substrate. nih.gov These radicals are highly reactive and can undergo polymerization, creating insoluble precipitates that can be removed from water, or they may be further degraded.

Laccases: These are copper-containing oxidase enzymes that use molecular oxygen as the electron acceptor to oxidize phenolic substrates. Like peroxidases, they generate phenoxy radicals, leading to polymerization or further breakdown.

Monooxygenases and Dioxygenases: These are crucial for the initial steps of breaking down the stable aromatic ring. They incorporate one or two atoms of molecular oxygen into the substrate, respectively. Aromatic ring-hydroxylating dioxygenases are particularly important as they create the dihydroxy intermediates (like catechols) that are prerequisites for ring cleavage enzymes. researchgate.net

The presence of both an amino and a hydroxyl group on the ring of this compound makes it a good substrate for these oxidative enzymes. researchgate.net

Environmental Fate Modeling and Prediction

Environmental fate models, particularly Quantitative Structure-Activity Relationships (QSARs), are valuable tools for predicting the behavior of chemicals for which limited experimental data exist. ecetoc.org These models correlate the chemical structure of a compound with its physicochemical properties and environmental behavior. wur.nl

For this compound, a QSAR model would use various molecular descriptors to predict its fate:

Octanol-Water Partition Coefficient (log Kₒw): This parameter predicts a chemical's tendency to partition between organic matter (like soil or sediment) and water. A higher log Kₒw suggests greater sorption to soil and sediment and a higher potential for bioaccumulation. Substituted phenols' partitioning behavior is a key input for fate models. nih.gov

Acid Dissociation Constant (pKₐ): The pKₐ indicates the pH at which the phenolic hydroxyl group will ionize. The speciation of the compound between its neutral and anionic form affects its solubility, mobility, and reactivity (e.g., in photo-oxidation). researchgate.net

Electronic Parameters: Descriptors like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO) can help predict reactivity. For instance, E_LUMO has been used in QSARs to predict the toxicity of phenols. nih.gov

Based on these parameters, models can estimate environmental properties such as:

Soil Adsorption Coefficient (Kₒc): Predicts mobility in soil.

Bioconcentration Factor (BCF): Predicts accumulation in aquatic organisms.

Half-life in various compartments (water, soil, air): Estimates persistence based on predicted rates of degradation (biotic and abiotic).

Table 2: List of Compounds Mentioned

Advanced Applications in Organic Synthesis and Materials Science

Role as a Crucial Intermediate in Complex Organic Synthesis

4-Amino-2,3,6-trimethylphenol serves as a valuable intermediate in the synthesis of complex organic molecules, particularly heterocyclic compounds. The presence of both an amino and a hydroxyl group on the aromatic ring allows for a variety of chemical transformations. Substituted aminophenols, such as this compound, are known to participate in multicomponent reactions (MCRs), which are efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. nih.govnih.gov This approach is highly valued in medicinal chemistry for creating libraries of structurally diverse molecules for drug discovery. mdpi.com

The reactivity of the amino and hydroxyl groups enables the construction of various heterocyclic rings. For instance, aminophenols can react with dicarbonyl compounds or their equivalents to form nitrogen- and oxygen-containing heterocycles. The specific substitution pattern of this compound, with its three methyl groups, can influence the regioselectivity of these reactions and the properties of the final products.

Catalytic Applications in Chemical Processes

While direct catalytic applications of this compound in the reduction of pollutants are not extensively documented, the broader class of aminophenols and their derivatives has shown significant potential in catalysis. For example, nanostructured iron catalysts have been effectively used for the degradation of the environmental pollutant p-aminophenol. nih.gov This suggests that aminophenol-based compounds can play a role in catalytic systems for environmental remediation.

Furthermore, the degradation of other pollutants, such as 4-chloro-2-aminophenol, has been achieved through advanced oxidation processes involving catalysts. nih.govresearchgate.netresearchgate.net The amino and hydroxyl groups in this compound can act as ligands, coordinating with metal centers to form catalysts capable of facilitating various chemical transformations, including the degradation of organic pollutants. The electron-donating nature of the amino and hydroxyl groups can enhance the catalytic activity of the metal center.

Use in Dyes and Pigment Chemistry